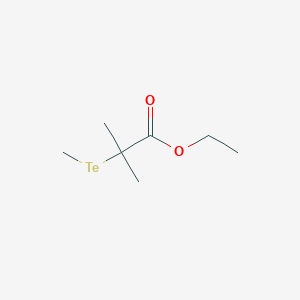
Ethyl 2-methyl-2-(methyltellanyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-methyl-2-(methyltellanyl)propanoate: is an organotellurium compound with the molecular formula C7H14O2Te. It is a light red to yellow to red clear liquid at room temperature
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethyl 2-methyl-2-(methyltellanyl)propanoate can be synthesized through the reaction of 2-methyl-2-(methyltellanyl)propanoic acid with ethanol in the presence of a suitable catalyst. The reaction typically requires an inert atmosphere to prevent oxidation and is carried out at room temperature .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often exceeding 95% . The compound is stored under inert gas to maintain its stability and prevent degradation .
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 2-methyl-2-(methyltellanyl)propanoate undergoes various chemical reactions, including:
Oxidation: The tellurium atom in the compound can be oxidized to higher oxidation states using oxidizing agents.
Reduction: The compound can be reduced to form tellurium-containing anions.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group.
Major Products:
Oxidation: Higher oxidation state tellurium compounds.
Reduction: Tellurium-containing anions.
Substitution: Substituted esters and alcohols.
Aplicaciones Científicas De Investigación
Chemistry: Ethyl 2-methyl-2-(methyltellanyl)propanoate is used as a precursor in the synthesis of other organotellurium compounds. It is also employed in controlled radical polymerization processes .
Biology and Medicine: Research is ongoing to explore the potential biological activities of organotellurium compounds, including their antioxidant and anticancer properties .
Industry: In the industrial sector, this compound is used in the production of advanced materials, including tellurium-based semiconductors and photovoltaic cells .
Mecanismo De Acción
The mechanism of action of ethyl 2-methyl-2-(methyltellanyl)propanoate involves its interaction with molecular targets through its tellurium atom. The tellurium atom can undergo redox reactions, influencing various biochemical pathways. The compound’s effects are mediated through its ability to form tellurium-containing intermediates, which can interact with cellular components .
Comparación Con Compuestos Similares
- Ethyl 2-methyl-2-(methyltelluro)propanoate
- 2-methyl-2-(methyltelluro)propanoic acid ethyl ester
Uniqueness: Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for various synthetic and industrial applications .
Propiedades
Número CAS |
474094-06-9 |
|---|---|
Fórmula molecular |
C7H14O2Te |
Peso molecular |
257.8 g/mol |
Nombre IUPAC |
ethyl 2-methyl-2-methyltellanylpropanoate |
InChI |
InChI=1S/C7H14O2Te/c1-5-9-6(8)7(2,3)10-4/h5H2,1-4H3 |
Clave InChI |
ABGGCSBXAMRGQR-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C)(C)[Te]C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(E)-({4-[(Heptan-3-yl)oxy]phenyl}imino)methyl]benzoic acid](/img/structure/B14249701.png)

![3'-O-[tert-Butyl(dimethyl)silyl]-2'-deoxy-5-prop-2-en-1-yluridine](/img/structure/B14249711.png)

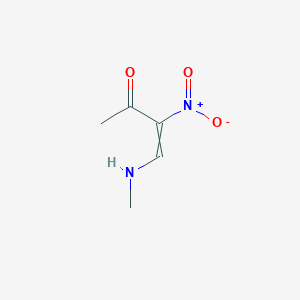
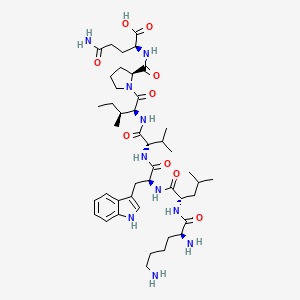
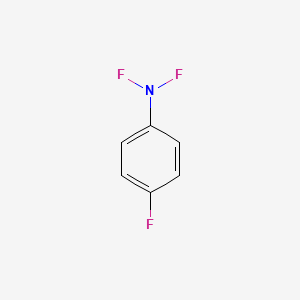
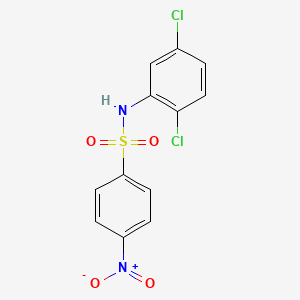
![2H-[1,3,5]Oxadiazino[3,2-a][1,3]diazepine](/img/structure/B14249747.png)
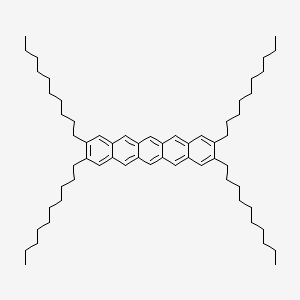
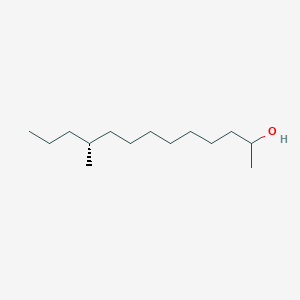
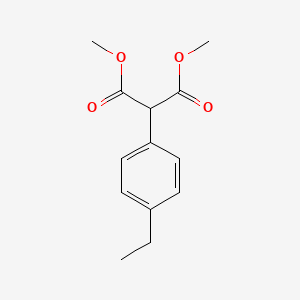
![4-[Dimethyl(trimethylsilyl)silyl]benzonitrile;hydrate](/img/structure/B14249789.png)
